Aziridin-1-yl-(3-methylphenyl)methanone
Description
Properties
CAS No. |
2453-31-8 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
aziridin-1-yl-(3-methylphenyl)methanone |
InChI |
InChI=1S/C10H11NO/c1-8-3-2-4-9(7-8)10(12)11-5-6-11/h2-4,7H,5-6H2,1H3 |
InChI Key |
FAKPNCVFPWQGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl-(3-methylphenyl)methanone typically involves the reaction of aziridine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
the general principles of aziridine synthesis, such as the use of high-purity starting materials and controlled reaction conditions, are likely to be applied to ensure the efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl-(3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products
The major products formed from these reactions include various amine derivatives, alcohols, and oximes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Methylaziridin-1-yl)(3-methylphenyl)methanone is an organic molecule featuring a 2-methylaziridine ring and a 3-methylphenyl group attached to a ketone functional group. It belongs to the aziridine derivatives, recognized for their three-membered nitrogen-containing rings, and the presence of both the aziridine and phenyl groups gives it potential reactivity and biological activity.
Potential Applications
(2-Methylaziridin-1-yl)(3-methylphenyl)methanone has several potential applications:
- Drug design and development Interaction studies are essential to assess the viability of this compound.
- Material science This compound can be used in the synthesis of polymers or other materials with specific properties.
- Chemical research It serves as a building block for synthesizing more complex molecules.
Further research is needed to fully understand the biological mechanisms and therapeutic potentials of this compound.
Structural Similarities
Several compounds share structural similarities with (2-Methylaziridin-1-yl)(3-methylphenyl)methanone :
| Compound Name | Key Features | Unique Aspect |
|---|---|---|
| (2-Methylaziridin-1-yl)(3-methylphenyl)methanone | Aziridine ring, phenyl group, ketone | Combination of both aziridine and phenyl |
| 2-Aminoaziridine | Amino group present | Enhanced nucleophilicity |
| Acetophenone | Simple phenyl ketone | No nitrogen-containing ring |
| 2-Ethylaziridine | Ethyl substituent on aziridine | Different alkyl chain |
Mechanism of Action
The mechanism of action of aziridin-1-yl-(3-methylphenyl)methanone involves its ability to undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as DNA, resulting in alkylation and potential cytotoxic effects. The molecular targets and pathways involved include DNA alkylation and subsequent disruption of cellular processes .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties.
Key Observations :
Aziridine Ring vs. Larger Heterocycles
Replacing the aziridine ring with larger heterocycles alters steric and electronic profiles:
Key Observations :
Key Observations :
- Enzyme inhibitors (e.g., ML-148) suggest utility in targeting metabolic or signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
